Benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-

Description

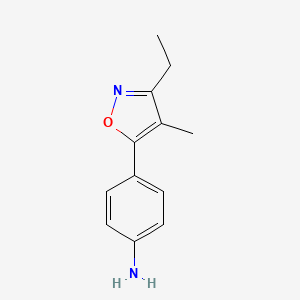

Benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-, is an aromatic amine derivative featuring a substituted isoxazole ring at the para position of the benzene ring. The isoxazole moiety (a five-membered heterocyclic ring containing oxygen and nitrogen) is functionalized with ethyl and methyl groups at the 3- and 4-positions, respectively. Its chemical reactivity and properties can be inferred from structurally analogous compounds discussed in the literature .

Properties

CAS No. |

174152-43-3 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

4-(3-ethyl-4-methyl-1,2-oxazol-5-yl)aniline |

InChI |

InChI=1S/C12H14N2O/c1-3-11-8(2)12(15-14-11)9-4-6-10(13)7-5-9/h4-7H,3,13H2,1-2H3 |

InChI Key |

ADQKFUWYGHRMLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=C1C)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Ketoesters with Hydroxylamine

A widely used method to prepare substituted isoxazoles involves reacting β-ketoesters such as ethyl acetoacetate with hydroxylamine salts under controlled temperature conditions.

Step (a): Formation of ethyl ethoxymethyleneacetoacetate

Ethyl acetoacetate is reacted with triethyl orthoformate and acetic anhydride at 75–150 °C (preferably 100–110 °C) to form ethyl ethoxymethyleneacetoacetate, a key intermediate for isoxazole synthesis.

Step (b): Cyclization with hydroxylamine sulfate

The intermediate is then reacted with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (−20 °C to 10 °C, optimally around −5 °C) to form ethyl-5-methylisoxazole-4-carboxylate.

Step (c): Hydrolysis and further functionalization

The ester can be hydrolyzed to the corresponding acid, converted to acid chloride, and then coupled with aniline derivatives to form amides or related compounds.

This method is efficient for preparing 5-methylisoxazole derivatives, which can be further modified to introduce ethyl groups at the 3-position by appropriate alkylation or substitution reactions.

Alternative Isoxazole Synthesis via Pinacolones and Oxalic Acid Diethyl Esters

Another approach involves starting from commercially available pinacolones and oxalic acid diethyl esters to prepare ethyl isoxazole-3-carboxylates in two steps. These esters serve as key intermediates for further functionalization.

Attachment of Isoxazole to Benzenamine

Aryldiazonium Salt Coupling

A common method to attach the isoxazole ring to the benzenamine involves:

- Conversion of aromatic amines (benzenamine derivatives) to aryldiazonium salts by treatment with sodium nitrite and hydrochloric acid at low temperature.

- Coupling of these aryldiazonium salts with cyanomethyl ketones or related isoxazole intermediates in the presence of sodium acetate as a catalyst at 0 °C to yield the desired substituted benzenamine-isoxazole compounds.

This method allows for the formation of the C–N bond linking the isoxazole ring to the aromatic amine.

Direct Substitution or Cross-Coupling Reactions

In some cases, direct substitution reactions or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to attach the isoxazole moiety to the aromatic amine, especially when halogenated isoxazoles or benzenamine derivatives are used.

Representative Reaction Conditions and Yields

| Step | Reaction Description | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| (a) | Formation of ethyl ethoxymethyleneacetoacetate | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride | 100–110 °C | Not specified | Distillation under reduced pressure to purify |

| (b) | Cyclization with hydroxylamine sulfate | Hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt | −20 °C to 10 °C (opt. −5 °C) | High (crude product) | Purification by crystallization or extraction |

| (c) | Hydrolysis to acid and conversion to acid chloride | Strong acid, thionyl chloride | Room temp to 50 °C | High | Prepares acid chloride for coupling |

| (d) | Coupling with aromatic amine | Aromatic amine, amine base | 0–50 °C | Moderate to high | Forms amide or substituted benzenamine |

| Coupling via aryldiazonium salt | Aryldiazonium salt + cyanomethyl ketone | NaOAc catalyst, 0 °C | 14–81% (two steps) | Efficient for C–N bond formation |

Research Findings and Optimization Notes

- The temperature control during cyclization with hydroxylamine sulfate is critical to minimize by-products and improve purity.

- Use of sodium acetate or trifluoroacetic acid salts enhances reaction efficiency and yield.

- Aryldiazonium salt coupling provides a versatile route to attach various substituted isoxazoles to benzenamine derivatives with yields ranging from moderate to high depending on substituents.

- Modifications on the isoxazole ring (e.g., ethyl, methyl groups) and aromatic ring substitutions (e.g., fluorine, chlorine) can influence biological activity and solubility, guiding synthetic choices.

- Nanohybrid catalysts such as Cu/AC/r-GO have been reported to increase reaction rates and yields in isoxazole synthesis, suggesting potential for process intensification.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| β-Ketoester + Hydroxylamine Cyclization | Ethyl acetoacetate, hydroxylamine sulfate | Triethyl orthoformate, acetic anhydride, sodium acetate | 75–150 °C (step a), −20 to 10 °C (step b) | High purity, scalable | Requires careful temp control |

| Pinacolone + Oxalic Acid Diethyl Ester Route | Pinacolones, oxalic acid diethyl esters | MeLi or NaH base | Mild conditions | Good yields, versatile | Multi-step synthesis |

| Aryldiazonium Salt Coupling | Aromatic amines, cyanomethyl ketones | NaNO2, HCl, NaOAc | 0 °C | Efficient C–N bond formation | Sensitive to substituents |

| Nanohybrid Catalysis | Various isoxazole precursors | Cu/AC/r-GO catalyst | Ambient to mild heating | Increased rate and yield | Catalyst preparation needed |

Chemical Reactions Analysis

Cycloaddition-Based Approaches

The isoxazole ring in this compound is typically synthesized via (3+2) cycloaddition reactions. For example:

-

Nitrile oxide-alkyne cycloaddition : Microwave-assisted reactions between functionalized alkynes (e.g., glycosyl olefinic esters) and in situ-generated nitrile oxides yield substituted isoxazoles. This method achieved quantitative yields for ester-functionalized intermediates (e.g., 16 , 17 ) .

-

Resin-bound synthesis : Alkynes immobilized on solid supports reacted with nitrile oxide derivatives (e.g., 9 ) under lithium t-butoxide/DMSO conditions, forming resin-bound isoxazoles (10 ). Cleavage with anhydrous HF yielded the final product (11 ) in 78% yield .

Multicomponent Reactions

Aryl glyoxal monohydrate serves as a key precursor in one-pot syntheses. For instance:

-

Acid-catalyzed condensation : p-Toluenesulfonic acid (p-TSA) catalyzed reactions between aryl glyoxal, 4-hydroxyquinolinones, and amino-isoxazoles produced fused heterocycles (e.g., 7 ) via iminium ion intermediates (ba ) and cyclization .

Substitution at the Isoxazole Ring

The 3-ethyl and 4-methyl groups on the isoxazole ring undergo selective modifications:

-

Hydroxylamine derivatization : Ester-functionalized isoxazoles (16 , 17 ) were converted to hydroxylamine derivatives (18 , 19 ) under basic conditions, preserving the isoxazole core .

-

Electrophilic aromatic substitution : Substituents on the isoxazole ring (e.g., CF₃, NO₂) modulate electronic properties and reactivity, as demonstrated in FAAH inhibitor studies .

Amine Group Reactivity

The para-amine group participates in:

-

Coupling reactions : Aniline derivatives react with activated carbonyls (e.g., dimethyl acetylenedicarboxylate) to form enaminones (da ), which undergo further cyclization .

-

Palladium-catalyzed aryl amination : Aryl halides (e.g., 3-bromo-5-fluorobenzotrifluoride) coupled with 4-methylimidazole via Buchwald–Hartwig amination, yielding substituted benzenamines .

Catalytic Systems

| Catalyst | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| p-TSA | Multicomponent condensation | 78–92 | Reflux, aqueous medium |

| Pd(dppf)Cl₂ | Suzuki coupling | 58 | THF, 80°C |

| HPA-ZSM-5 | Heterogeneous catalysis | 90 | Room temperature, CH₂Cl₂ |

Cycloaddition Mechanism

-

Nitrile oxide generation : Chloro-oximes (e.g., 9 ) react with tert-butoxide to form nitrile oxides.

-

Dipolar cycloaddition : Nitrile oxides undergo (3+2) cycloaddition with alkynes (e.g., 8 ), forming isoxazole rings .

Acid-Catalyzed Pathways

-

Iminium ion formation : Condensation between aryl glyoxal and amines generates iminium intermediates (ba ), which undergo nucleophilic attack by quinolinones to form fused heterocycles .

Challenges and Optimizations

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily explored for its potential therapeutic effects. It has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that benzenamine derivatives can exhibit antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.

- Cancer Treatment : Compounds similar to benzenamine, particularly those containing isoxazole moieties, have been shown to inhibit tyrosine kinases associated with neoplastic diseases such as leukemia. These compounds function by targeting specific pathways involved in cancer cell proliferation and survival .

Case Study: Inhibition of Tyrosine Kinases

A study highlighted the synthesis of substituted pyrimidinylaminobenzamides derived from benzenamine, which demonstrated significant inhibitory effects on several receptor tyrosine kinases (e.g., c-Abl, PDGF-R). These findings suggest that derivatives of benzenamine could be developed into effective treatments for various cancers .

Organic Synthesis Applications

Benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)- serves as an important building block in organic synthesis. Its structural features allow it to participate in various chemical reactions:

- Synthesis of Complex Molecules : The compound is utilized as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form derivatives through electrophilic substitution reactions enhances its utility in synthetic pathways.

Data Table: Synthetic Routes Involving Benzenamine

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Electrophilic Substitution | Reaction with halogenated compounds | 75 |

| Coupling Reactions | Formation of biaryl compounds | 85 |

| Cyclization | Synthesis of heterocyclic compounds | 70 |

Research on Biological Mechanisms

Recent studies have focused on understanding the biological mechanisms influenced by benzenamine derivatives. For instance:

- EPAC Inhibition : Research has shown that certain derivatives can act as selective inhibitors of EPAC (exchange protein directly activated by cAMP), which plays a crucial role in cellular signaling pathways related to insulin secretion and cancer cell migration .

Case Study: Impact on Pancreatic Ductal Adenocarcinoma

In a model study involving pancreatic ductal adenocarcinoma cells, a derivative of benzenamine was found to significantly reduce cell migration and invasion without affecting cell viability. This suggests potential use in therapeutic strategies aimed at limiting metastasis in cancer treatment .

Mechanism of Action

The mechanism by which 4-(3-Ethyl-4-methylisoxazol-5-yl)aniline exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Isoxazole Substituents

Compounds bearing isoxazole rings attached to benzenamine backbones are well-documented. For example:

- β-(5-Methyl-3-isoxazolylamido)-benzoic acid (3) and related derivatives (): These compounds involve isoxazole rings linked to benzoic acid or acrylic acid groups. Their synthesis involves cyclo-condensation with diamines, yielding benzimidazole derivatives. While the target compound lacks carboxylic acid groups, its ethyl and methyl substituents on the isoxazole ring may influence steric and electronic properties similarly .

- 4-Ethylbenzo[d]oxazol-5-amine (): This compound features an ethyl-substituted benzoxazole (a fused benzene-oxazole system). Though distinct from isoxazole, its molecular formula (C₉H₁₀N₂O) and molar mass (162.19 g/mol) provide a benchmark for comparing physicochemical properties. The target compound’s larger substituents (ethyl and methyl on isoxazole) would likely increase its molecular weight and alter solubility .

Chloro-Substituted Benzenamines

Chlorinated benzenamines (e.g., 2-chloro-, 3-chloro-, and 4-chlorobenzenamine) are structurally simpler but highlight the impact of substituents on aromatic amines (). For instance:

- Benzenamine, 4-chloro- (CAS 106-47-8): A para-substituted derivative with a chlorine atom. Chlorine’s electronegativity increases polarity and reactivity in electrophilic substitution reactions compared to the target compound’s isoxazole group .

Heterocyclic Benzenamine Derivatives

- 4-(1H-Imidazol-4-yl)benzenamine (): This compound substitutes the benzene ring with an imidazole moiety. Its melting point (97°C) and boiling point (438°C) suggest higher thermal stability compared to isoxazole derivatives, likely due to imidazole’s aromaticity and hydrogen-bonding capacity .

Data Table: Comparative Analysis of Key Compounds

*Molecular formula and mass estimated based on structural analogy.

Research Findings and Trends

Synthetic Pathways : The target compound’s synthesis might parallel methods used for β-(5-methyl-3-isoxazolylamido)-benzoic acid (), where isoxazole-amines react with anhydrides or aryl isothiocyanates. However, the ethyl and methyl groups could necessitate tailored reaction conditions to avoid steric hindrance .

Physicochemical Properties :

- Lipophilicity: The ethyl and methyl groups on the isoxazole ring likely enhance lipid solubility compared to unsubstituted isoxazole derivatives, impacting bioavailability .

- Thermal Stability: Isoxazole rings are less stable than imidazoles (), suggesting the target compound may degrade at lower temperatures than 4-(1H-imidazol-4-yl)benzenamine .

Reactivity : The isoxazole’s nitrogen and oxygen atoms could participate in hydrogen bonding or coordination chemistry, similar to benzoxazole derivatives (). This property might be exploitable in catalysis or metal-organic frameworks .

Biological Activity

Benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and literature.

Chemical Structure and Properties

The compound is characterized by the presence of an isoxazole ring, which is known for conferring various biological activities. The structure can be represented as follows:

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, a series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were tested against various bacterial strains, showing promising results similar to standard antibiotics . Specifically, compounds with structural similarities to benzenamine derivatives have shown activity against Mycobacterium tuberculosis and other pathogens.

| Compound | Activity Type | Tested Strains | Inhibition (%) |

|---|---|---|---|

| 4b | Antimicrobial | E. coli | 98% |

| 3k | Anti-inflammatory | Carrageenan-induced edema | Comparable to indomethacin |

2. Anti-inflammatory Effects

The anti-inflammatory properties of benzenamine derivatives have been evaluated using carrageenan-induced paw edema models in rats. Compounds similar to benzenamine showed significant inhibition of inflammation compared to control groups, indicating their potential as anti-inflammatory agents .

3. Neuropharmacological Effects

Research into the neuropharmacological effects of isoxazole derivatives indicates potential activity as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). These compounds have been shown to enhance synaptic transmission and may provide therapeutic benefits in neurodegenerative diseases .

The biological activity of benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-, can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : As noted, the interaction with nAChRs suggests a role in modulating neurotransmitter release and synaptic plasticity.

Case Study 1: Antitubercular Activity

A study involving a library of compounds screened against Mycobacterium tuberculosis identified several hits with significant antitubercular activity. The benzenamine derivative was among those that displayed effective inhibition at low concentrations, demonstrating its potential as a lead compound for further development .

Case Study 2: Analgesic Properties

In another investigation, compounds related to benzenamine were tested for analgesic effects using the tail-flick method in rodents. Results indicated that these compounds significantly reduced pain response compared to control substances, suggesting their utility in pain management therapies .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.